(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride
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Overview
Description
The compound (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes an indole moiety, a triazacyclotridecane ring, and a hydroxyphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common synthetic route involves the use of copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method allows for the formation of the triazacyclotridecane ring through a series of oxidative dehydrogenation and annulation reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different derivatives.
Reduction: The triazacyclotridecane ring can be reduced under specific conditions.
Substitution: The hydroxyphenyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are often used.
Substitution: Reagents like and can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-3-carboxylic acid derivatives, while reduction of the triazacyclotridecane ring can yield triazacyclotridecane alcohols .
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including and properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of and .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, the indole moiety can bind to serotonin receptors , while the triazacyclotridecane ring can interact with enzyme active sites . These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar structural features, used as a solvent and synthetic intermediate.
Dye Sensitized Solar Cell Compounds: Compounds used in solar cells that share some structural similarities.
Uniqueness
The uniqueness of (2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride lies in its complex structure, which allows for diverse chemical reactivity and potential biological activity. Its combination of an indole moiety, triazacyclotridecane ring, and hydroxyphenyl group makes it a versatile compound for various applications.
Properties
Molecular Formula |
C35H41ClN6O5 |
---|---|
Molecular Weight |
661.2 g/mol |
IUPAC Name |
(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C35H40N6O5.ClH/c36-27(18-23-13-15-25(42)16-14-23)32(43)39-29-12-6-7-17-37-33(44)30(19-22-8-2-1-3-9-22)40-35(46)31(41-34(29)45)20-24-21-38-28-11-5-4-10-26(24)28;/h1-5,8-11,13-16,21,27,29-31,38,42H,6-7,12,17-20,36H2,(H,37,44)(H,39,43)(H,40,46)(H,41,45);1H/t27-,29+,30-,31-;/m0./s1 |
InChI Key |
NMSZLDDOFYNBTI-JEFWNIONSA-N |
Isomeric SMILES |
C1CCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](C1)NC(=O)[C@H](CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Canonical SMILES |
C1CCNC(=O)C(NC(=O)C(NC(=O)C(C1)NC(=O)C(CC2=CC=C(C=C2)O)N)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5.Cl |
Origin of Product |
United States |
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